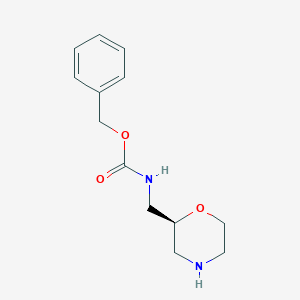

(S)-Benzyl (morpholin-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITIVZRVVCHGSS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657915 | |

| Record name | Benzyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174913-73-5 | |

| Record name | Benzyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-Benzyl (morpholin-2-ylmethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C13H18N2O3

- Molecular Weight : Approximately 250.29 g/mol

- Structure : Contains a morpholine ring and a carbamate functional group, contributing to its biological properties.

Enzyme Modulation

Research indicates that this compound acts as a modulator of various enzymes, particularly:

- Monoacylglycerol Lipase (MAGL) : Inhibition of MAGL can lead to increased levels of endocannabinoids, which may enhance pain relief and reduce inflammation.

- Alpha/Beta Hydrolase Domain-Containing Protein 6 (ABHD6) : Similar to MAGL, ABHD6 plays a role in lipid metabolism and pain signaling pathways.

Therapeutic Applications

The compound has shown potential in the following areas:

- Anti-inflammatory Effects : Its ability to modulate lipid metabolism suggests potential use in treating inflammatory conditions.

- Analgesic Properties : Increased endocannabinoid levels may also contribute to pain relief, making it a candidate for analgesic drug development.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Carbamate : Reaction of morpholine with benzyl isocyanate.

- Purification and Characterization : The product is purified using chromatography techniques and characterized via NMR and mass spectrometry.

This compound functions primarily through enzyme inhibition. It binds to the active sites of target enzymes, preventing substrate access and subsequent catalytic activity. This interaction can lead to altered biochemical pathways relevant in pain perception and inflammation .

Study on MAGL Inhibition

A study conducted by researchers demonstrated that compounds similar to this compound significantly inhibited MAGL activity. This inhibition led to an increase in endocannabinoid levels, suggesting a possible mechanism for its analgesic effects.

Comparative Analysis with Other Compounds

A comparative study highlighted the unique properties of this compound against structurally similar compounds. The findings indicated that this compound exhibited stronger inhibition of MAGL compared to other carbamates tested, underscoring its potential as a lead compound for drug development .

Data Table: Comparative Biological Activity

| Compound Name | Enzyme Target | Inhibition Activity | Notes |

|---|---|---|---|

| This compound | MAGL | Strong | Potential analgesic and anti-inflammatory effects |

| Benzyl carbamate | MAGL | Moderate | Less effective than the morpholine derivative |

| N-benzyl-N-methyl-morpholine | ABHD6 | Weak | Different pharmacological profile |

Comparison with Similar Compounds

Structural Analogues and Enzyme Inhibition

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Substituent Effects on Activity :

- Sulfonamide-based carbamates (e.g., 5k, 5j) exhibit potent BChE inhibition (IC₅₀ = 4.33–8.52 µM), outperforming rivastigmine (IC₅₀ ≈ 40 µM) . The sulfamoyl group enhances interactions with BChE’s peripheral anionic site, while substituents like 2-methoxy or 4-chloro improve selectivity (SI = 10–34) .

- In contrast, this compound lacks sulfonamide groups, which may reduce BChE affinity but could enhance solubility due to the morpholine’s oxygen atom .

Stereochemical Influence :

- The (S)-configuration in the target compound may offer distinct binding compared to (R)-configured analogs like (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate . For example, rivastigmine derivatives show enantiomer-dependent activity, suggesting similar stereochemical sensitivity here .

Target Selectivity :

- While sulfonamide-carbamates (5k, 5j) target BChE, fluorophenyl-substituted carbamates (e.g., benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate) weakly inhibit BACE1 (~28% at 10 µM) . This highlights how substituent choice directs selectivity toward different enzymes involved in Alzheimer’s pathology.

Physicochemical Properties: Morpholine-containing compounds often exhibit improved water solubility compared to pyrrolidinone or aryl-substituted analogs due to the oxygen-rich heterocycle . This could enhance bioavailability but may reduce membrane permeability.

Toxicity and ADME Profiles

- The morpholine analog’s toxicity is unreported but may benefit from similar metabolic stability due to the carbamate group’s resistance to esterases .

Preparation Methods

Starting Materials and Key Reagents

| Component | Role | Typical Source or Method of Preparation |

|---|---|---|

| (S)-Morpholin-2-ylmethyl amine | Chiral amine precursor | Prepared via asymmetric synthesis or chiral resolution |

| Benzyl chloroformate (Cbz-Cl) | Carbamoylating agent | Commercially available or synthesized from benzyl alcohol and phosgene derivatives |

| Base (e.g., triethylamine) | Acid scavenger during carbamoylation | Common organic base to neutralize HCl formed |

| Aprotic solvents (e.g., THF, dichloromethane) | Reaction medium | Selected for solubility and reaction control |

Carbamoylation Reaction Conditions

- The reaction is generally conducted in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile.

- Temperature control is critical, typically maintained between -10 °C and 20 °C, often near 0 °C to room temperature, to preserve stereochemistry and minimize side reactions.

- The amine is dissolved in the solvent with an equimolar or slight excess of base (commonly triethylamine) to capture the HCl generated.

- Benzyl chloroformate is added dropwise to the stirred solution to control the reaction rate and avoid overreaction.

- The reaction mixture is stirred for several hours (commonly 2-4 hours) at the set temperature.

- After completion, the reaction mixture is quenched and purified by extraction, washing, and chromatographic methods.

Alternative Carbamoylation Approaches

- Use of benzyl isocyanate or carbamoyl imidazole derivatives as carbamoyl donors under similar conditions.

- Catalytic systems involving acid or base catalysts to improve yield and selectivity.

- Employing protective groups on the morpholine nitrogen if regioselectivity is required.

Representative Preparation Procedure

| Step | Description |

|---|---|

| 1. Dissolution | Dissolve (S)-morpholin-2-ylmethyl amine in dry THF under inert atmosphere at 0 °C. |

| 2. Base Addition | Add triethylamine slowly to the solution to neutralize acid formed during reaction. |

| 3. Carbamoylating Agent Addition | Add benzyl chloroformate dropwise while maintaining temperature at 0-5 °C. |

| 4. Stirring and Reaction | Stir the reaction mixture for 3-4 hours at 0-20 °C to ensure completion. |

| 5. Work-up | Quench reaction with water, separate organic layer, wash with aqueous acid/base as needed. |

| 6. Purification | Purify crude product by column chromatography or recrystallization to obtain pure carbamate. |

Reaction Optimization and Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | THF, dichloromethane, acetonitrile | Aprotic solvents preferred for solubility and control |

| Temperature | -10 °C to 20 °C | Lower temperatures favor stereochemical retention |

| Reaction Time | 2 to 4 hours | Monitored by TLC or HPLC |

| Base Equivalents | 1.0 to 1.5 equivalents | Triethylamine or alternatives such as N,N-diisopropylethylamine |

| Molar Ratios | Amine : Cbz-Cl = 1 : 1 to 1 : 1.2 | Slight excess of carbamoylating agent to drive reaction |

Research Findings and Analytical Data

- Stereochemical Integrity: The mild reaction conditions preserve the (S)-configuration at the morpholine ring's chiral center, as confirmed by chiral HPLC and NMR spectroscopy.

- Yield: Typical isolated yields range from 70% to 90%, depending on scale and purification methods.

- Purity: High purity (>98%) is achievable using chromatographic purification.

- Side Reactions: Minimal side reactions such as over-carbamoylation or hydrolysis are observed under controlled conditions.

- Solvent and Base Effects: Aprotic solvents and tertiary amine bases improve reaction rates and selectivity, reducing byproduct formation.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Material | (S)-Morpholin-2-ylmethyl amine |

| Carbamoylating Agent | Benzyl chloroformate (Cbz-Cl) |

| Solvent | THF, dichloromethane, acetonitrile |

| Base | Triethylamine, N,N-diisopropylethylamine |

| Temperature | 0 °C to 20 °C |

| Reaction Time | 2-4 hours |

| Yield | 70-90% |

| Purification | Chromatography or recrystallization |

| Stereochemical Control | Maintained by low temperature and mild conditions |

Additional Notes

- The morpholine ring can be introduced prior to carbamoylation via nucleophilic substitution or reductive amination methods.

- Alternative synthetic routes may involve the preparation of the morpholin-2-ylmethyl amine through chiral pool synthesis or asymmetric catalysis.

- The carbamate group can be further functionalized or used as a protecting group in multi-step syntheses.

- Industrial-scale synthesis emphasizes solvent recycling, temperature control, and continuous flow methods for efficiency and safety.

Q & A

Q. What are the established synthetic routes for (S)-Benzyl (morpholin-2-ylmethyl)carbamate, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step protocols, such as coupling reactions between benzyl carbamate derivatives and functionalized morpholine intermediates. For example, Pd-catalyzed C–N cross-coupling (as seen in benzodioxol derivatives) can be adapted for introducing the morpholine moiety . Enantiomeric purity is achieved using chiral catalysts or resolution techniques, such as chiral HPLC. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. For instance, low-temperature conditions (-20°C to 0°C) are recommended during carbamate bond formation to preserve stereochemistry .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR (e.g., δ 7.25–7.43 ppm for benzyl aromatic protons, δ 4.90 ppm for chiral center protons) confirm regiochemistry and stereochemistry .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, with ORTEP-3 generating graphical representations of puckered morpholine rings .

- Mass Spectrometry : ESI-MS (e.g., m/z 281.1 [M+H]) verifies molecular weight .

Q. How should this compound be stored to maintain stability, and what degradation products form under adverse conditions?

Store in sealed containers at -20°C in anhydrous environments to prevent hydrolysis of the carbamate group . Degradation under humidity or heat may yield morpholine-2-ylmethanamine and benzyl alcohol, detectable via TLC or GC-MS. Accelerated stability studies (40°C/75% RH for 6 months) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Stereochemical variations : Enantiomers can exhibit divergent binding affinities (e.g., (R)- vs. (S)-configurations altering enzyme inhibition) .

- Impurity profiles : Byproducts from incomplete coupling reactions (e.g., unreacted morpholine intermediates) may skew bioassay results .

Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure ≥95% purity via HPLC before testing .

Q. What computational tools are suitable for modeling the conformational dynamics of this compound?

- Density Functional Theory (DFT) : Predicts puckering amplitudes of the morpholine ring using Cremer-Pople coordinates (e.g., θ = 25° for chair-like conformers) .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., aqueous vs. DMSO environments) to assess carbamate hydrolysis rates .

- Docking Software (AutoDock Vina) : Screens binding poses against targets like cytochrome P450 enzymes .

Q. What strategies optimize enantioselective synthesis for large-scale production of this compound?

- Chiral Auxiliaries : Use (S)-tert-butyl carbamates to direct stereochemistry during morpholine coupling .

- Continuous Flow Reactors : Enhance reproducibility and reduce racemization via precise temperature control .

- In Situ Monitoring : FTIR tracks reaction progress to terminate at >90% enantiomeric excess (ee) .

Methodological Guidance

- Enantiomeric Excess Determination : Use chiral columns (Chiralpak IA or OD-H) with hexane:isopropanol (90:10) mobile phase; compare retention times to racemic standards .

- Crystallographic Refinement : Apply SHELXL-2018 for least-squares refinement; anisotropic displacement parameters improve accuracy for morpholine ring atoms .

- Degradation Studies : Conduct accelerated stability testing (ICH Q1A guidelines) with LC-MS monitoring to identify hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.